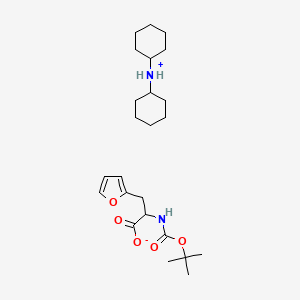
Boc-beta-(2-furyl)-L-alanine dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt: is a specialized chemical reagent widely used in various bioscience applications. It is a derivative of alanine, an amino acid, and is often utilized in peptide synthesis, drug development, protein engineering, and bioconjugation . The compound is known for its role in safeguarding the amino group during peptide assembly, ensuring the creation of high-purity peptides for diverse research and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt typically involves the protection of the amino group of 3-(2-furyl)-DL-alanine with a tert-butoxycarbonyl (BOC) group. The reaction is carried out under controlled conditions to ensure high yield and purity. The protected amino acid is then reacted with dicyclohexylamine to form the final salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the BOC group.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acids or amino acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt is used in the synthesis of peptides and other complex molecules. It serves as a protected amino acid derivative, facilitating the stepwise construction of peptide chains .
Biology: In biological research, the compound is used to study protein interactions and functions. It enables the precise introduction of specific amino acid residues into proteins, aiding in protein engineering and biomaterial development .
Medicine: In medicine, BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt is used in the development of peptide-based drug candidates. It enhances the stability and bioavailability of therapeutic peptides, contributing to the creation of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in bioconjugation strategies to link peptides with bioactive molecules such as fluorophores, drugs, or nanoparticles. These conjugates are valuable tools in diagnostics, imaging, and targeted drug delivery .
Mechanism of Action
The mechanism of action of BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt involves the protection of the amino group during peptide synthesis. The BOC group prevents unwanted reactions at the amino site, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
- BOC-3-(2-furyl)-L-alanine dicyclohexylamine salt
- BOC-3-(2-furyl)-D-alanine dicyclohexylamine salt
Comparison: BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt is unique due to its racemic mixture, containing both D- and L- forms of the amino acid. This makes it versatile for various applications compared to its enantiomerically pure counterparts. The DL form can be used in studies where the effects of both enantiomers are of interest .
Properties
Molecular Formula |
C24H40N2O5 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
dicyclohexylazanium;3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2 |
InChI Key |
QYEOQPFAYJEDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


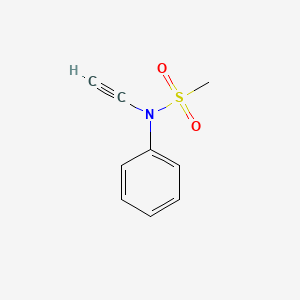
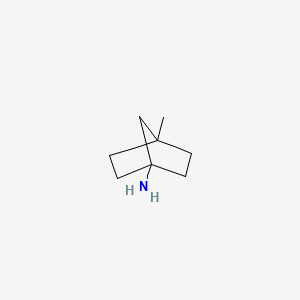


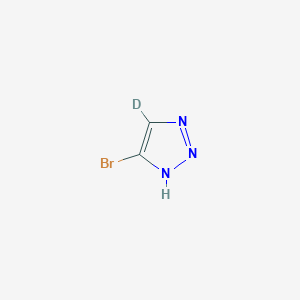
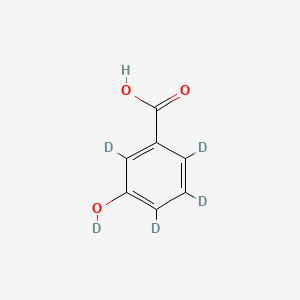
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14918376.png)
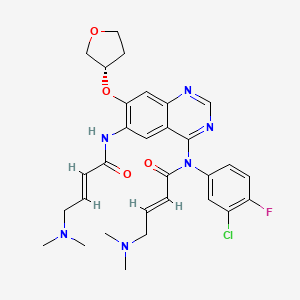

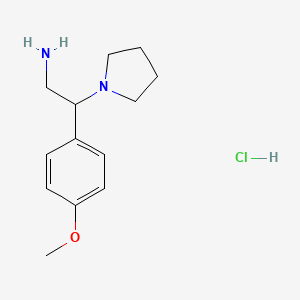
![13-(3,5-dimethyltriazol-4-yl)-5-methyl-10-[(S)-oxan-4-yl(phenyl)methyl]-4,5,10,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B14918403.png)
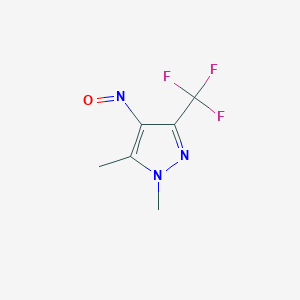
![2-[5-(Hydroxymethyl)furan-2-yl]benzonitrile](/img/structure/B14918417.png)
![N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B14918430.png)
